Emprumapimod

Descripción

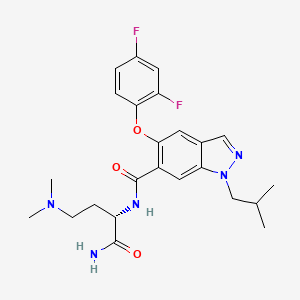

Structure

3D Structure

Propiedades

Número CAS |

765914-60-1 |

|---|---|

Fórmula molecular |

C24H29F2N5O3 |

Peso molecular |

473.5 g/mol |

Nombre IUPAC |

N-[(2S)-1-amino-4-(dimethylamino)-1-oxobutan-2-yl]-5-(2,4-difluorophenoxy)-1-(2-methylpropyl)indazole-6-carboxamide |

InChI |

InChI=1S/C24H29F2N5O3/c1-14(2)13-31-20-11-17(24(33)29-19(23(27)32)7-8-30(3)4)22(9-15(20)12-28-31)34-21-6-5-16(25)10-18(21)26/h5-6,9-12,14,19H,7-8,13H2,1-4H3,(H2,27,32)(H,29,33)/t19-/m0/s1 |

Clave InChI |

JOOOJNJPZINWHM-IBGZPJMESA-N |

SMILES isomérico |

CC(C)CN1C2=CC(=C(C=C2C=N1)OC3=C(C=C(C=C3)F)F)C(=O)N[C@@H](CCN(C)C)C(=O)N |

SMILES canónico |

CC(C)CN1C2=CC(=C(C=C2C=N1)OC3=C(C=C(C=C3)F)F)C(=O)NC(CCN(C)C)C(=O)N |

Origen del producto |

United States |

Foundational & Exploratory

Emprumapimod's Mechanism of Action in Cardiac Myocytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Emprumapimod (formerly ARRY-371797) is a potent and selective, orally available small-molecule inhibitor of p38 mitogen-activated protein kinase alpha (p38α MAPK).[1][2] It was investigated as a potential therapeutic agent for lamin A/C (LMNA)-related dilated cardiomyopathy (DCM), a genetic heart muscle disease characterized by progressive heart failure.[1][3] This technical guide provides an in-depth overview of the mechanism of action of this compound in cardiac myocytes, focusing on its role in key pathological processes such as cellular hypertrophy, apoptosis, and fibrosis.

Core Mechanism: Inhibition of p38α MAPK Signaling

The primary mechanism of action of this compound is the inhibition of p38α MAPK, a key enzyme in a signaling cascade that responds to cellular stress.[1][2] In the context of cardiac myocytes, particularly in diseases like LMNA-related DCM, mutations in the LMNA gene lead to cellular stress and robust activation of the p38 MAPK pathway.[1] This sustained activation is a central driver of the pathological changes observed in the heart.

This compound's inhibitory activity has been quantified in various assays, demonstrating its high potency and selectivity for the p38α isoform.

| Assay Type | Target/Cell Line | IC50 Value |

| Enzyme Assay | p38α MAPK | 8.2 nM[4] |

| Cellular Assay (Hsp27 phosphorylation) | HeLa Cells | 17 nM[4] |

| Ex vivo Assay (LPS-induced TNFα production) | Human Whole Blood | 0.3 nM[4] |

| Table 1: Potency of this compound in Different Assay Systems |

The inhibition of p38α MAPK by this compound disrupts the downstream signaling cascade that leads to detrimental effects in cardiac myocytes.

Effects on Cardiomyocyte Apoptosis

Attenuation of Cardiomyocyte Hypertrophy

Cardiac hypertrophy, an increase in the size of cardiomyocytes, is another pathological feature driven by p38 MAPK activation.[1] this compound, by blocking this pathway, is anticipated to mitigate this hypertrophic response. While specific quantitative data on the reduction of cardiomyocyte size by this compound is not detailed in the available literature, the reversal of negative left ventricular remodeling observed in the LmnaH222P/H222P mouse model treated with this compound provides strong evidence for its anti-hypertrophic effects.[2]

Modulation of Cardiac Fibrosis

The role of p38 MAPK in cardiac fibrosis is complex. While p38 MAPK activation can contribute to inflammatory responses that promote fibrosis, a study on the LmnaH222P/H222P mouse model showed that this compound prevented left ventricular dilatation and functional decline without blocking the expression of collagen genes involved in fibrosis.[2] This suggests that this compound's primary beneficial effects in this model are on the cardiomyocytes themselves, rather than directly on the fibrotic process. Further research is needed to fully elucidate the impact of this compound on cardiac fibroblast activation and collagen deposition.

Experimental Protocols

p38 MAPK Kinase Assay (In Vitro)

This protocol describes a general method for assessing the inhibitory activity of a compound like this compound on p38α MAPK in a cell-free system.

Methodology:

-

Reagent Preparation: Prepare a kinase reaction buffer containing recombinant active p38α MAPK, a suitable substrate (e.g., ATF2), and ATP.

-

Inhibitor Addition: Add varying concentrations of this compound or a vehicle control to the reaction wells.

-

Reaction Initiation: Initiate the kinase reaction by adding the ATP/substrate mixture.

-

Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding a stop buffer (e.g., containing EDTA).

-

Detection: The amount of phosphorylated substrate is quantified using methods such as Western blotting with a phospho-specific antibody, or a luminescence-based assay that measures ATP consumption. The IC50 value is then calculated from the dose-response curve.

Cardiomyocyte Apoptosis Assay (TUNEL Staining)

This protocol outlines a method to quantify apoptosis in cardiac tissue sections or isolated cardiomyocytes treated with this compound.

Methodology:

-

Sample Preparation: Prepare cardiac tissue sections or isolate primary cardiomyocytes.

-

Treatment: Induce apoptosis using a relevant stimulus (e.g., oxidative stress, growth factor deprivation) in the presence or absence of varying concentrations of this compound.

-

Fixation and Permeabilization: Fix the cells or tissue with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).

-

TUNEL Reaction: Incubate the samples with a solution containing terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP. TdT will add the labeled nucleotides to the 3'-OH ends of fragmented DNA, a hallmark of apoptosis.

-

Counterstaining: Stain all nuclei with a fluorescent counterstain such as DAPI.

-

Imaging and Quantification: Visualize the samples using fluorescence microscopy and quantify the percentage of TUNEL-positive nuclei relative to the total number of nuclei.

Cardiomyocyte Hypertrophy Assay (Cell Size Measurement)

This protocol provides a method for quantifying changes in cardiomyocyte size in response to a hypertrophic stimulus and treatment with this compound.

Methodology:

-

Cell Culture and Treatment: Culture neonatal rat ventricular myocytes or other suitable cardiomyocyte models. Induce hypertrophy with an agonist (e.g., phenylephrine, endothelin-1) in the presence or absence of this compound.

-

Immunofluorescence Staining: Fix the cells and stain for a cardiomyocyte-specific marker (e.g., α-actinin or cardiac troponin T) to delineate the cell borders. Counterstain nuclei with DAPI.

-

Image Acquisition: Capture fluorescent images of the stained cardiomyocytes.

-

Cell Size Measurement: Use image analysis software (e.g., ImageJ) to measure the surface area of individual cardiomyocytes.

-

Data Analysis: Compare the average cell surface area between different treatment groups to determine the effect of this compound on cardiomyocyte hypertrophy.

Conclusion

This compound is a potent and selective inhibitor of p38α MAPK that has shown promise in preclinical and early clinical studies for the treatment of LMNA-related dilated cardiomyopathy. Its mechanism of action in cardiac myocytes is centered on the attenuation of the detrimental effects of sustained p38 MAPK activation, including apoptosis and hypertrophy. While its direct effects on cardiac fibrosis require further investigation, the available data suggest that its primary therapeutic benefit stems from its protective effects on cardiomyocytes. The experimental protocols outlined in this guide provide a framework for further research into the specific molecular and cellular effects of this compound and other p38 MAPK inhibitors in the context of cardiac disease.

References

- 1. Differential pharmacological behaviour of p38 inhibitors in regulating the LPS-induced TNF-α production in human and rat whole blood in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Efficacy and Safety of ARRY-371797 in LMNA-Related Dilated Cardiomyopathy: A Phase 2 Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting miR-30d reverses pathological cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Impact of p38 MAP Kinase Inhibitors on LPS-Induced Release of TNF-α in Whole Blood and Primary Cells from Different Species - PubMed [pubmed.ncbi.nlm.nih.gov]

PF-07265803: A Technical Whitepaper on its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PF-07265803, also known as Emprumapimod and formerly ARRY-371797, is a potent and selective, orally bioavailable small-molecule inhibitor of the p38α mitogen-activated protein kinase (MAPK). Developed initially by Array BioPharma and later acquired by Pfizer, the compound was investigated for the treatment of lamin A/C (LMNA)-related dilated cardiomyopathy (DCM), a rare and progressive genetic heart disease. Preclinical studies in a mouse model of LMNA-related DCM demonstrated that PF-07265803 could prevent left ventricular dilatation and the deterioration of fractional shortening. Early phase clinical trials showed promising results in improving functional capacity in patients. However, the Phase 3 REALM-DCM trial was terminated due to a futility analysis indicating that the study was unlikely to meet its primary endpoint. This whitepaper provides an in-depth technical guide on the discovery, synthesis pathway, mechanism of action, and clinical development of PF-07265803.

Discovery and Rationale

LMNA-related DCM is an autosomal dominant disorder with a poor prognosis. The pathogenesis is linked to the hyperactivation of the p38 MAPK signaling pathway due to cellular stress from dysfunctional lamin proteins.[1][2] This activation leads to downstream effects, including cardiomyocyte apoptosis, fibrosis, and inflammation, contributing to the progressive nature of the disease.[3]

PF-07265803 was identified as a potent inhibitor of p38α MAPK, a key mediator in this pathological cascade. The rationale for its development was to specifically target and inhibit this pathway, thereby mitigating the downstream cellular damage and potentially slowing or reversing the progression of LMNA-related DCM.

Synthesis Pathway

The synthesis of PF-07265803 has evolved from its initial discovery phase to a more efficient, scaled-up manufacturing process. A key modification in the manufacturing synthesis was the strategic repositioning of the biaryl ether formation to a later stage in the synthetic sequence.[4] This alteration, coupled with the development of a copper-catalyzed biaryl etherification reaction, enabled a more robust and scalable process.[4]

While the detailed step-by-step discovery synthesis is not publicly available in full, the manufacturing synthesis provides a clear pathway to the final active pharmaceutical ingredient (API).

Manufacturing Synthesis Overview

The large-scale synthesis of this compound (PF-07265803) was designed for efficiency and scalability. A pivotal step in this redesigned route is a copper-catalyzed biaryl etherification. This is followed by an amide formation to yield the final product. This process has been successfully implemented to produce kilogram quantities of the API.[4]

Caption: High-level overview of the manufacturing synthesis for PF-07265803.

Mechanism of Action: Targeting the p38 MAPK Pathway

PF-07265803 functions as a potent and selective inhibitor of p38α MAPK. In the context of LMNA-related DCM, mutations in the LMNA gene lead to cellular stress and the activation of upstream kinases, which in turn phosphorylate and activate p38 MAPK.[1][2] Activated p38 MAPK then phosphorylates various downstream substrates, leading to a cascade of events that contribute to the disease pathology. By inhibiting p38α, PF-07265803 aims to block these downstream effects.

References

- 1. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]

- 2. Activation of MAPK pathways links LMNA mutations to cardiomyopathy in Emery-Dreifuss muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Abnormal p38α mitogen-activated protein kinase signaling in dilated cardiomyopathy caused by lamin A/C gene mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. NUS Libraries: Library Proxy: Login [login.libproxy1.nus.edu.sg]

ARRY-371797: A Targeted Inhibitor of the p38 MAPK Signaling Cascade in LMNA-Related Dilated Cardiomyopathy

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Mutations in the Lamin A/C (LMNA) gene are a significant cause of inherited dilated cardiomyopathy (DCM), a condition characterized by progressive heart failure and a high risk of sudden cardiac death. Preclinical and clinical evidence has implicated the hyperactivation of the p38 mitogen-activated protein kinase (MAPK) signaling pathway as a key driver of the pathophysiology in LMNA-related DCM. ARRY-371797 (also known as PF-07265803) is a potent and selective oral inhibitor of p38α MAPK that has been investigated as a potential therapeutic agent for this debilitating disease. This technical guide provides a comprehensive overview of the role of ARRY-371797 within the p38 MAPK signaling cascade, summarizing key preclinical and clinical data, detailing experimental methodologies, and visualizing the relevant biological pathways and workflows.

Introduction to p38 MAPK Signaling and its Role in LMNA-Related DCM

The p38 MAPK signaling pathway is a crucial intracellular cascade that responds to a variety of extracellular stimuli, including inflammatory cytokines and cellular stress.[1][2][3] This pathway plays a central role in regulating diverse cellular processes such as inflammation, apoptosis, cell differentiation, and cell cycle control.[1][3] The canonical activation of p38 MAPK involves a three-tiered kinase cascade: a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and finally the p38 MAPK itself.[4] Specifically, MAP3Ks such as ASK1 and TAK1 phosphorylate and activate MAP2Ks, primarily MKK3 and MKK6, which in turn dually phosphorylate p38 MAPK on threonine and tyrosine residues within a conserved TGY motif, leading to its activation.[4][5]

In the context of LMNA-related DCM, mutations in the LMNA gene are believed to induce cellular stress, leading to the aberrant and sustained activation of the p38 MAPK pathway in cardiomyocytes.[6][7] This chronic activation contributes to the disease pathology through several downstream effects, including enhanced cardiomyocyte apoptosis, pathological cardiac hypertrophy, decreased contractility, and increased expression of profibrotic and inflammatory markers.[6][7]

ARRY-371797: A Selective p38α MAPK Inhibitor

ARRY-371797 is a small molecule inhibitor that exhibits high potency and selectivity for the α-isoform of p38 MAPK.[8] Its mechanism of action involves binding to the ATP-binding pocket of p38α, thereby preventing its catalytic activity and the subsequent phosphorylation of downstream substrates.[9]

In Vitro and Cellular Inhibitory Activity

ARRY-371797 has demonstrated potent inhibition of p38α in both enzymatic and cellular assays.

| Assay Type | Target | IC50 Value |

| Enzymatic Assay | p38α | 8.2 nM |

| Cellular Assay (HeLa) | p38-mediated HSP27 phosphorylation | 17 nM |

| Ex Vivo Assay (Human Whole Blood) | LPS-induced TNFα production | Potent |

Preclinical Evaluation in a Mouse Model of LMNA-Related DCM

The efficacy of ARRY-371797 has been evaluated in the LmnaH222P/H222P mouse model, which recapitulates key features of human LMNA-related DCM, including left ventricular dilatation and contractile dysfunction.[7][10]

Key Preclinical Findings

Treatment with ARRY-371797 in LmnaH222P/H222P mice demonstrated significant improvements in cardiac function and pathology.

| Parameter | Placebo-Treated LmnaH222P/H222P Mice | ARRY-371797-Treated LmnaH222P/H222P Mice | Outcome | Reference |

| Left Ventricular Dilatation | Progressive Increase | Prevented | ARRY-371797 prevented the progressive enlargement of the left ventricle. | [7] |

| Fractional Shortening | Progressive Deterioration | Prevented | ARRY-371797 preserved systolic function. | [7] |

| Phosphorylated p38α (in heart) | Enhanced | Reduced | ARRY-371797 effectively inhibited its target in vivo. | [7] |

| Expression of Collagen Genes | Increased | Not Blocked | The anti-fibrotic effect was not a primary mechanism in this model. | [7] |

Clinical Evaluation of ARRY-371797

ARRY-371797 has been investigated in clinical trials involving patients with symptomatic DCM due to LMNA mutations.

Phase 2 Clinical Trial (NCT02057341)

This open-label study assessed the efficacy and safety of ARRY-371797 in patients with LMNA-related DCM.[6][11]

| Parameter | Baseline (Median) | Change at Week 12 (Mean) | Outcome | Reference |

| 6-Minute Walk Test (6MWT) Distance (m) | 314 | +69 | Improved functional capacity. | [11] |

| NT-proBNP (pg/mL) | 1409 | -445 (from baseline median of 848) | Reduction in a key cardiac biomarker. | [11] |

| Left Ventricular Ejection Fraction (%) | 39 | Stable | No significant change in ejection fraction was observed at this timepoint. | [2] |

Phase 3 Clinical Trial (REALM-DCM, NCT03439514)

A subsequent Phase 3, randomized, placebo-controlled trial was conducted to further evaluate the efficacy and safety of ARRY-371797.[8] However, an interim futility analysis indicated that the trial was unlikely to meet its primary endpoint, leading to the discontinuation of the development program for this indication.[8]

| Parameter | ARRY-371797 (Median Change from Baseline at Week 24) | Placebo (Median Change from Baseline at Week 24) | P-value | Outcome | Reference |

| 6-Minute Walk Test (6MWT) Distance (m) | +4.9 | Not Reported (Difference of 4.9m vs placebo) | 0.82 | No statistically significant improvement in functional capacity compared to placebo. | |

| NT-proBNP (pg/mL) | -339.4 | Not Reported (Difference of -339.4 pg/mL vs placebo) | 0.17 | No statistically significant reduction in NT-proBNP levels compared to placebo. |

Experimental Protocols

Western Blotting for Phosphorylated p38 MAPK

This protocol outlines the general steps for detecting the activation of p38 MAPK in cardiac tissue lysates.

-

Protein Extraction: Heart tissue is homogenized in lysis buffer containing protease and phosphatase inhibitors. The lysate is then centrifuged to pellet cellular debris, and the supernatant containing the protein is collected.

-

Protein Quantification: The total protein concentration of the lysate is determined using a standard method, such as the Bradford or BCA assay, to ensure equal loading of samples.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are mixed with Laemmli sample buffer, heated, and then loaded onto a polyacrylamide gel for separation by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for phosphorylated p38 MAPK (e.g., anti-phospho-p38 MAPK Thr180/Tyr182) overnight at 4°C with gentle agitation. A separate blot is often run with an antibody for total p38 MAPK as a loading control.

-

Washing: The membrane is washed multiple times to remove unbound primary antibody.

-

Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: An enhanced chemiluminescence (ECL) substrate is added to the membrane, and the resulting light signal is detected using X-ray film or a digital imaging system.

M-Mode Echocardiography in Mice

This protocol describes the non-invasive assessment of cardiac function in a mouse model.

-

Animal Preparation: The mouse is anesthetized (e.g., with isoflurane) and placed in a supine position on a heated platform to maintain body temperature. Chest hair is removed to ensure good transducer contact.

-

Image Acquisition: A high-frequency ultrasound transducer is used. Two-dimensional parasternal long- and short-axis views of the left ventricle are obtained. An M-mode image is then acquired from the short-axis view at the level of the papillary muscles.

-

Data Analysis: The M-mode tracing is used to measure the left ventricular internal diameter at end-diastole (LVIDd) and end-systole (LVIDs). From these measurements, the fractional shortening (FS) is calculated as a measure of systolic function: FS (%) = [(LVIDd - LVIDs) / LVIDd] x 100.

Gene Expression Analysis of Cardiac Tissue

This protocol outlines the general steps for analyzing changes in gene expression in the heart.

-

RNA Extraction: Total RNA is isolated from heart tissue samples using a suitable method, such as a TRIzol-based reagent or a column-based kit. The quality and quantity of the extracted RNA are assessed.

-

cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

-

Quantitative Real-Time PCR (qRT-PCR): The expression levels of specific genes of interest (e.g., those encoding collagens or natriuretic peptides) are quantified using qRT-PCR with gene-specific primers and a fluorescent dye (e.g., SYBR Green) or probes. The relative expression is typically normalized to a housekeeping gene.

-

RNA Sequencing (RNA-Seq) (for global analysis): For a broader view of gene expression changes, RNA-seq can be performed. This involves preparing a library from the RNA, sequencing it on a high-throughput platform, and then analyzing the resulting data to identify differentially expressed genes between experimental groups.

Visualizations

p38 MAPK Signaling Pathway and the Role of ARRY-371797

Caption: p38 MAPK signaling cascade and the inhibitory action of ARRY-371797.

Experimental Workflow for Preclinical Evaluation of ARRY-371797

Caption: Workflow for preclinical evaluation of ARRY-371797 in a mouse model.

Conclusion

ARRY-371797 is a well-characterized, potent, and selective inhibitor of p38α MAPK. Its development was based on a strong scientific rationale for targeting the hyperactivated p38 MAPK pathway in LMNA-related DCM. Preclinical studies in a relevant mouse model demonstrated the potential of ARRY-371797 to mitigate key aspects of the disease pathology. While early phase clinical trials showed promising results in improving functional capacity and reducing cardiac biomarkers, the subsequent Phase 3 trial did not meet its primary endpoint, leading to the discontinuation of its development for this indication. Despite this outcome, the study of ARRY-371797 has significantly advanced our understanding of the role of p38 MAPK signaling in the pathogenesis of LMNA-related DCM and provides valuable insights for future therapeutic strategies targeting this and other genetic cardiomyopathies.

References

- 1. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. Efficacy and Safety of ARRY-371797 in LMNA-Related Dilated Cardiomyopathy: A Phase 2 Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mouse Models of the Laminopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Identification of Target Genes and Transcription Factors in Mice with LMNA-Related Dilated Cardiomyopathy by Integrated Bioinformatic Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mouse model carrying H222P-Lmna mutation develops muscular dystrophy and dilated cardiomyopathy similar to human striated muscle laminopathies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Emprumapimod's Effect on Inflammatory Cytokine Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Emprumapimod, also known as Mirococept and APT070, is a novel investigational drug designed to modulate the inflammatory response. Its primary mechanism of action is the inhibition of the complement system, a critical component of the innate immune system. While the complement system is essential for host defense, its dysregulation can lead to excessive inflammation and tissue damage in a variety of diseases. This technical guide provides an in-depth analysis of this compound's effect on the production of inflammatory cytokines, detailing its mechanism of action, summarizing quantitative data from preclinical studies, and outlining the experimental protocols used to generate these findings.

Core Mechanism of Action: Complement Inhibition

This compound is a bio-engineered molecule derived from the soluble form of human Complement Receptor 1 (sCR1). It is designed to be a potent inhibitor of the complement cascade. The complement system, when activated, triggers a proteolytic cascade that generates pro-inflammatory mediators, including the anaphylatoxins C3a and C5a. These molecules bind to their respective receptors (C3aR and C5aR) on various immune cells, most notably macrophages and monocytes, initiating intracellular signaling pathways that lead to the transcription and secretion of a wide array of inflammatory cytokines.

By inhibiting the complement cascade at the level of the C3 and C5 convertases, this compound effectively blocks the generation of C3a and C5a. This upstream inhibition prevents the activation of downstream signaling pathways in immune cells, thereby reducing the production of key inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β).

Signaling Pathway of Complement-Mediated Cytokine Production

The following diagram illustrates the signaling cascade initiated by complement activation and the point of intervention for this compound.

Quantitative Data on Cytokine Inhibition

Preclinical studies have demonstrated this compound's ability to significantly reduce the levels of key inflammatory cytokines. The following tables summarize the quantitative findings from these studies.

Table 1: Effect of this compound (APT070) on Serum Cytokine Levels in a Rat Model of Intestinal Ischaemia and Reperfusion Injury

| Cytokine | Treatment Group | Concentration (pg/mL) | % Inhibition | p-value |

| TNF-α | Control | 150 ± 25 | - | - |

| This compound (10 mg/kg) | 50 ± 15 | 66.7% | <0.05 | |

| IL-6 | Control | 450 ± 50 | - | - |

| This compound (10 mg/kg) | 200 ± 40 | 55.6% | <0.05 | |

| IL-1β | Control | 80 ± 10 | - | NS |

| This compound (10 mg/kg) | 75 ± 12 | 6.3% | NS | |

| IL-10 | Control | 120 ± 20 | - | NS |

| This compound (10 mg/kg) | 110 ± 18 | 8.3% | NS | |

| NS: Not Significant |

Table 2: Cytokine Profile in a Humanized Mouse Model of Human Islet Allograft Treated with this compound (APT070)

| Cytokine | Treatment Group | Fold Change vs. Control |

| IFN-γ | This compound | Significantly Decreased |

| IL-2 | This compound | Significantly Decreased |

| IL-10 | This compound | Significantly Decreased |

| IL-4 | This compound | Significantly Decreased |

| IL-5 | This compound | Significantly Decreased |

| IL-1β | This compound | Significantly Decreased |

| TNF-α | This compound | Significantly Decreased |

| TNF-β | This compound | Significantly Decreased |

Experimental Protocols

The following sections detail the methodologies employed in the key experiments cited in this guide.

Animal Model of Intestinal Ischaemia and Reperfusion Injury

-

Animal Species: Male Wistar rats (250-300g).

-

Procedure:

-

Anesthesia was induced and maintained with isoflurane.

-

A midline laparotomy was performed to expose the superior mesenteric artery (SMA).

-

The SMA was occluded with a microvascular clamp for 60 minutes to induce ischemia.

-

This compound (10 mg/kg) or vehicle control was administered intravenously 15 minutes prior to reperfusion.

-

The clamp was removed to allow reperfusion for 120 minutes.

-

Blood samples were collected via cardiac puncture at the end of the reperfusion period.

-

-

Cytokine Analysis: Serum levels of TNF-α, IL-6, IL-1β, and IL-10 were quantified using a commercially available multiplex bead-based immunoassay (e.g., Luminex) according to the manufacturer's instructions.

Humanized Mouse Model of Human Islet Allograft

-

Animal Model: Immunodeficient mice (e.g., NOD-scid IL2Rgammanull) were transplanted with human hematopoietic stem cells to reconstitute a human immune system.

-

Procedure:

-

Human pancreatic islets were transplanted under the kidney capsule of the humanized mice.

-

A group of mice received treatment with this compound.

-

Blood samples were collected at specified time points post-transplantation.

-

-

Cytokine Analysis: A human Th1/Th2 11-plex bead array kit (e.g., from eBioscience) was used to measure the concentrations of various human cytokines in the mouse serum, following the manufacturer's protocol. Data acquisition was performed on a flow cytometer.

General Workflow for Cytokine Measurement

The following diagram outlines a typical workflow for the quantification of cytokines from biological samples.

Conclusion

This compound demonstrates a significant inhibitory effect on the production of a broad range of inflammatory cytokines. This effect is a direct consequence of its primary mechanism of action: the inhibition of the complement cascade. By preventing the generation of the anaphylatoxins C3a and C5a, this compound effectively blocks the key signaling pathways that lead to the transcriptional activation of pro-inflammatory cytokine genes in immune cells. The quantitative data from preclinical models provide strong evidence for its potential as a therapeutic agent in diseases driven by excessive inflammation. Further clinical investigation is warranted to fully elucidate its efficacy and safety profile in human inflammatory conditions.

Investigating the therapeutic potential of Emprumapimod in preclinical studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Emprumapimod (formerly ARRY-371797 and PF-07265803) is a potent and selective, orally active small-molecule inhibitor of p38 mitogen-activated protein kinase alpha (p38α MAPK). The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and stress, making it a key target for therapeutic intervention in a range of diseases. Preclinical investigations have explored the therapeutic potential of this compound primarily in the context of rare cardiovascular disorders, specifically lamin A/C (LMNA)-related dilated cardiomyopathy (DCM), and inflammatory conditions. This technical guide provides a comprehensive overview of the available preclinical data on this compound, detailing its mechanism of action, summarizing quantitative findings, and outlining the experimental protocols utilized in its evaluation.

Mechanism of Action: Inhibition of the p38 MAPK Signaling Pathway

This compound exerts its therapeutic effects through the specific inhibition of p38α MAPK. This kinase is a central node in a signaling cascade that responds to a variety of extracellular stimuli, including inflammatory cytokines like interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α), as well as cellular stressors. Activation of the p38 MAPK pathway leads to a downstream cascade of phosphorylation events that ultimately regulate the expression of various pro-inflammatory genes and cellular processes such as apoptosis and fibrosis. In pathological conditions such as LMNA-related DCM, the p38 MAPK pathway is known to be hyperactivated, contributing to cardiomyocyte apoptosis, fibrosis, and cardiac remodeling. By inhibiting p38α MAPK, this compound aims to mitigate these detrimental cellular processes.

Signaling Pathway Diagram

Caption: The p38 MAPK signaling pathway and the inhibitory action of this compound.

Preclinical Data Presentation

The following tables summarize the key quantitative data from preclinical studies of this compound.

In Vitro Efficacy

| Assay Type | Cell Line | Stimulant | Endpoint | IC50 |

| Cytokine Inhibition | RPMI-8226 | Lipopolysaccharide (LPS) | IL-6 Production | 100 pM[1] |

In Vivo Efficacy: LMNA-Related Dilated Cardiomyopathy

Preclinical studies in a validated animal model of LMNA-related DCM have demonstrated that this compound reversed negative left ventricular remodeling.[2] Specific quantitative data on cardiac function parameters from these preclinical models are not publicly available in the reviewed literature.

In Vivo Efficacy: Inflammatory Pain Models

While this compound's mechanism of action suggests potential efficacy in inflammatory pain, specific preclinical data from models such as carrageenan-induced paw edema or Complete Freund's Adjuvant (CFA)-induced arthritis are not available in the public domain.

Experimental Protocols

This section details the methodologies for key experiments cited in the preclinical evaluation of this compound.

In Vitro IL-6 Inhibition Assay

Objective: To determine the in vitro potency of this compound in inhibiting the production of the pro-inflammatory cytokine IL-6.

Cell Line: RPMI-8226, a human multiple myeloma cell line that produces IL-6 in response to inflammatory stimuli.

Protocol:

-

Cell Culture: RPMI-8226 cells are cultured in appropriate media and conditions until they reach a suitable density for the assay.

-

Compound Treatment: Cells are pre-incubated with varying concentrations of this compound for a specified period.

-

Stimulation: Lipopolysaccharide (LPS) is added to the cell cultures to induce an inflammatory response and stimulate the production of IL-6.

-

Incubation: The cells are incubated for a further period to allow for cytokine production.

-

Quantification of IL-6: The concentration of IL-6 in the cell culture supernatant is measured using a validated method, such as an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of IL-6 inhibition against the concentration of this compound.

Experimental Workflow for In Vitro IL-6 Inhibition Assay

Caption: Workflow for determining the in vitro IL-6 inhibitory activity of this compound.

In Vivo Model of LMNA-Related Dilated Cardiomyopathy

Objective: To evaluate the in vivo efficacy of this compound in a genetically defined animal model of dilated cardiomyopathy.

Animal Model: A validated mouse model carrying a specific mutation in the Lmna gene that recapitulates the human disease phenotype, including the development of dilated cardiomyopathy and activation of the p38 MAPK pathway.

General Protocol (based on typical preclinical cardiac studies):

-

Animal Model: Utilize a colony of mice with a relevant Lmna mutation.

-

Treatment Groups: Animals are randomized into vehicle control and this compound treatment groups.

-

Dosing: this compound is administered orally at one or more dose levels for a specified duration.

-

Cardiac Function Assessment: Cardiac function and ventricular dimensions are periodically assessed using non-invasive imaging techniques such as echocardiography. Key parameters measured include:

-

Left Ventricular Ejection Fraction (LVEF)

-

Fractional Shortening (FS)

-

Left Ventricular Internal Diameter at end-diastole (LVIDd) and end-systole (LVIDs)

-

-

Histopathology: At the end of the study, hearts are collected for histological analysis to assess cardiomyocyte hypertrophy, fibrosis, and apoptosis.

-

Biomarker Analysis: Blood samples may be collected to measure cardiac biomarkers such as N-terminal pro-B-type natriuretic peptide (NT-proBNP).

-

Data Analysis: Statistical analysis is performed to compare the cardiac parameters between the treatment and control groups.

Logical Relationship of In Vivo Cardiomyopathy Study

Caption: Logical flow of the in vivo study investigating this compound in a model of dilated cardiomyopathy.

Conclusion

Preclinical studies have established this compound as a potent and selective inhibitor of p38α MAPK. In vitro data demonstrate its ability to inhibit the production of the pro-inflammatory cytokine IL-6 at a picomolar concentration. In vivo, this compound has shown promise in a genetically validated animal model of LMNA-related dilated cardiomyopathy by reversing adverse cardiac remodeling. While the publicly available quantitative data from these preclinical studies are limited, the existing evidence provided a strong rationale for its clinical development. Further publication of detailed preclinical efficacy and safety data would be beneficial for the scientific community to fully understand the therapeutic potential of p38 MAPK inhibition in these and other indications.

References

For Researchers, Scientists, and Drug Development Professionals

Mutations in the LMNA gene, which encodes the nuclear envelope proteins lamin A and lamin C, are a significant cause of inherited dilated cardiomyopathy (DCM), often associated with cardiac conduction defects and a high risk of sudden death and heart failure.[1][2][3] This guide provides an in-depth examination of the pivotal role of the p38 alpha mitogen-activated protein kinase (p38α MAPK) signaling pathway in the pathogenesis of LMNA-related DCM. We will explore the molecular mechanisms, key experimental evidence derived from animal models, and the therapeutic implications of targeting this pathway.

The p38 MAPK Signaling Pathway in LMNA-Related DCM

Mutations in lamin A/C are believed to disrupt the nuclear envelope's structural integrity and alter gene expression and cellular signaling.[4] One of the critical pathways consistently shown to be dysregulated is the mitogen-activated protein kinase (MAPK) cascade.[5][6][7] While the ERK1/2 and JNK branches are also implicated, substantial evidence points to the hyperactivation of the p38α MAPK pathway as a key pathogenic event.[2][5][8] This activation occurs early in the disease process, even before the onset of significant cardiac dysfunction, suggesting it is a cause rather than a consequence of the cardiomyopathy.[1][2][4]

The proposed mechanism involves cellular stress signals originating from the defective nuclear lamina, which trigger a phosphorylation cascade. This cascade begins with upstream kinases like MAP Kinase Kinase (MKK) 3 and MKK6, which in turn phosphorylate and activate p38α.[1][9] Activated p38α then phosphorylates a host of downstream targets, including transcription factors (e.g., ATF2, MEF2) and other kinases (e.g., MAPKAPK2/3).[10][11] This signaling cascade ultimately promotes adverse cardiac remodeling through processes like cardiomyocyte apoptosis, inflammation, and fibrosis, contributing to the progressive decline in cardiac function.[12][13]

Experimental Evidence from Preclinical Models

The LmnaH222P/H222P knock-in mouse is a widely used and well-validated animal model that recapitulates the human phenotype of LMNA-related DCM, including progressive left ventricular dilatation, contractile dysfunction, and reduced survival.[14][15][16] Studies using this model have been instrumental in elucidating the role of p38α MAPK.

2.1. Hyperactivation of p38α MAPK

Biochemical analyses of heart tissue from LmnaH222P/H222P mice consistently demonstrate a significant increase in the phosphorylation (activation) of p38α. This increased activation is detectable as early as 8 weeks of age, preceding the onset of overt cardiac disease, and persists as the disease progresses at 16 weeks.[1] Importantly, this finding is not limited to animal models; elevated levels of phosphorylated p38α have also been confirmed in explanted heart tissue from human patients with LMNA-related DCM.[1][8]

| Table 1: p38α MAPK Activation in LmnaH222P/H222P Mouse Hearts | ||

| Age | Genotype | Relative Phospho-p38α Level (vs. Wild-Type) |

| 8 Weeks | LmnaH222P/H222P | Increased[1] |

| 16 Weeks | LmnaH222P/H222P | Increased[1] |

| Data is qualitative as presented in the source immunoblot figures. |

2.2. Pharmacological Inhibition of p38α MAPK

To establish a causal link between p38α hyperactivation and cardiomyopathy, LmnaH222P/H222P mice were treated with selective p38α inhibitors. Treatment with ARRY-371797, a potent and selective p38α inhibitor, has been shown to prevent adverse cardiac remodeling and preserve cardiac function.[1][2][8]

In a key study, LmnaH222P/H222P mice were treated with ARRY-371797 from 16 to 20 weeks of age.[5] The treated group showed significantly smaller left ventricular diameters and improved fractional shortening compared to placebo-treated controls.[1][2] This demonstrates that inhibiting p38α activity can mitigate the progression of the disease phenotype. However, it is noteworthy that while cardiac function was preserved, the inhibitor did not prevent the expression of genes encoding collagens, suggesting it may not fully block the fibrotic process.[1][2]

| Table 2: Effect of p38α Inhibitor ARRY-371797 on Cardiac Function in LmnaH222P/H222P Mice | |||

| Parameter | Genotype | Treatment | Outcome (at 20 weeks) |

| Left Ventricular End-Diastolic Diameter (LVEDD) | LmnaH222P/H222P | Placebo | Increased (Dilatation) |

| LmnaH222P/H222P | ARRY-371797 | Significantly smaller vs. Placebo[1] | |

| Left Ventricular End-Systolic Diameter (LVESD) | LmnaH222P/H222P | Placebo | Increased (Dilatation) |

| LmnaH222P/H222P | ARRY-371797 | Significantly smaller vs. Placebo[1] | |

| Fractional Shortening (FS) | LmnaH222P/H222P | Placebo | Decreased (Dysfunction) |

| LmnaH222P/H222P | ARRY-371797 | Significantly increased vs. Placebo[1] | |

| Quantitative values for mean and SEM can be found in the source publication (Muchir et al., 2012). |

Key Experimental Protocols

Reproducing and building upon these findings requires robust and standardized methodologies. The following section details the core protocols used in the foundational studies of p38α MAPK in LMNA-DCM.

3.1. Animal Model The LmnaH222P/H222P knock-in mouse model is the cornerstone of this research.[14][15] These mice carry a missense mutation homologous to one identified in human patients with Emery-Dreifuss muscular dystrophy, which presents with DCM.[14] Male homozygous mice develop a consistent and progressive cardiac phenotype, with significant left ventricular dilatation and reduced fractional shortening apparent by 16 weeks of age, making them suitable for therapeutic intervention studies.[16]

3.2. Immunoblotting for p38α Activation

-

Tissue Lysis: Excised hearts are homogenized in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or bovine serum albumin in TBST) and then incubated overnight at 4°C with primary antibodies specific for phosphorylated p38 MAPK (Thr180/Tyr182) and total p38 MAPK.

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Analysis: Densitometry is used to quantify band intensity. The ratio of phosphorylated p38 to total p38 is calculated to determine the level of activation.

3.3. Quantitative Real-Time RT-PCR (qRT-PCR)

-

RNA Extraction: Total RNA is extracted from heart tissue using a commercial kit (e.g., RNeasy, Qiagen) according to the manufacturer's protocol.[1] RNA quality and quantity are assessed via spectrophotometry.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from total RNA using a reverse transcriptase enzyme (e.g., SuperScript, Invitrogen).[1]

-

Real-Time PCR: The qPCR reaction is performed using a SYBR Green or TaqMan-based assay with primers specific for target genes (e.g., collagen isoforms) and a housekeeping gene (e.g., GAPDH) for normalization.

-

Analysis: Relative gene expression is calculated using the comparative CT (ΔΔCT) method.

3.4. Echocardiography

-

Anesthesia: Mice are lightly anesthetized with isoflurane to maintain a heart rate suitable for imaging without inducing significant cardiodepression.

-

Imaging: M-mode echocardiography is performed using a high-frequency ultrasound system. Two-dimensional images of the left ventricle in the short-axis view are obtained at the level of the papillary muscles.

-

Measurements: Left ventricular end-diastolic diameter (LVEDD) and end-systolic diameter (LVESD) are measured from the M-mode tracings.

-

Calculation: Fractional shortening (FS), a measure of systolic function, is calculated as: FS (%) = [(LVEDD - LVESD) / LVEDD] × 100.

3.5. Isolation of Adult Mouse Cardiomyocytes

-

Heart Perfusion: The mouse is heparinized and anesthetized. The heart is excised and the aorta is cannulated on a Langendorff apparatus.

-

Digestion: The heart is perfused with a Ca2+-free buffer to wash out blood, followed by perfusion with a collagenase solution (e.g., 0.25 mg/ml collagenase I/II) to digest the extracellular matrix.[1]

-

Cell Dissociation: The left ventricular tissue is carefully removed, minced, and gently triturated to release individual cardiomyocytes.[1]

-

Calcium Reintroduction: The Ca2+ concentration in the cell suspension is gradually increased to physiological levels to prevent calcium paradox.[1] The resulting rod-shaped cardiomyocytes can be used for further biochemical or cellular analysis.

Therapeutic Implications and Clinical Translation

The compelling preclinical data from the LmnaH222P/H222P mouse model provided a strong rationale for targeting p38α MAPK in human patients. The inhibitor ARRY-371797 (also known as PF-07265803) advanced to clinical trials for LMNA-related DCM.

A Phase 2 clinical trial demonstrated that ARRY-371797 was well-tolerated and resulted in potential improvements in functional capacity, as measured by the 6-minute walk test, and reductions in the cardiac biomarker NT-proBNP.[12][17] These promising results led to the initiation of a larger Phase 3 trial, REALM-DCM.[10][17] However, the Phase 3 trial was terminated early as it was not expected to meet its primary endpoint.[10][18]

The reasons for the discrepancy between the promising preclinical and Phase 2 results and the outcome of the Phase 3 trial are not fully elucidated but highlight the complexities of translating findings from animal models to human patients. Despite this setback, the research has unequivocally established p38α MAPK as a central node in the pathogenic signaling network of LMNA-related DCM.

Conclusion

The hyperactivation of the p38α MAPK signaling pathway is a critical pathogenic event in lamin A/C-related dilated cardiomyopathy. Extensive research using the LmnaH222P/H222P mouse model has demonstrated that this pathway is activated early in the disease course and that its pharmacological inhibition can prevent ventricular dilatation and preserve cardiac function. While the clinical translation of p38α inhibitors has faced challenges, the foundational science has profoundly advanced our understanding of the molecular mechanisms driving this devastating disease. Future research may focus on more nuanced approaches to modulating this pathway or targeting upstream triggers and downstream effectors to develop effective therapies for patients with LMNA-related DCM.

References

- 1. Abnormal p38α mitogen-activated protein kinase signaling in dilated cardiomyopathy caused by lamin A/C gene mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Frontiers | Role of Lamin A/C Gene Mutations in the Signaling Defects Leading to Cardiomyopathies [frontiersin.org]

- 5. Targeting Mitogen-Activated Protein Kinase Signaling in Mouse Models of Cardiomyopathy Caused by Lamin A/C Gene Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activation of MAPK pathways links LMNA mutations to cardiomyopathy in Emery-Dreifuss muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Abnormal p38α mitogen-activated protein kinase signaling in dilated cardiomyopathy caused by lamin A/C gene mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ahajournals.org [ahajournals.org]

- 10. Inhibition of Cardiac p38 Highlights the Role of the Phosphoproteome in Heart Failure Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. p38 MAP Kinases in Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Efficacy and Safety of ARRY-371797 in LMNA-Related Dilated Cardiomyopathy: A Phase 2 Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Mouse model carrying H222P-Lmna mutation develops muscular dystrophy and dilated cardiomyopathy similar to human striated muscle laminopathies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. journals.biologists.com [journals.biologists.com]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

Initial Studies of Emprumapimod in Multiple Myeloma Cell Lines: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial preclinical studies of Emprumapimod (formerly known as ARRY-797 and GSK2140944) in the context of multiple myeloma. This compound is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), a key signaling molecule implicated in the pathophysiology of multiple myeloma. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Introduction to this compound and its Target

This compound is an orally bioavailable small molecule that selectively inhibits the p38 MAPK alpha isoform. The p38 MAPK signaling pathway is a critical mediator of cellular responses to inflammatory cytokines and stress signals. In multiple myeloma, this pathway is often constitutively active, contributing to tumor cell growth, survival, drug resistance, and the production of inflammatory cytokines like interleukin-6 (IL-6) within the bone marrow microenvironment. Targeting p38 MAPK therefore represents a rational therapeutic strategy for this hematological malignancy.

Quantitative Data from Initial Studies

Initial investigations into the activity of this compound in multiple myeloma have focused on its ability to modulate inflammatory cytokine production, a key function of the p38 MAPK pathway in this disease. The most pertinent publicly available data comes from a study by Dale Wright and colleagues, which examined the effect of this compound on the RPMI-8226 human multiple myeloma cell line.

| Cell Line | Assay | Parameter | Value | Reference |

| RPMI-8226 | Inhibition of LPS-induced IL-6 Production | IC50 | 100 pM | [1] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The aforementioned study also noted that this compound inhibits the in vivo growth of RPMI-8226 human multiple myeloma cells, though specific quantitative data on tumor growth inhibition is not publicly available.

Core Signaling Pathway

This compound's mechanism of action is centered on the inhibition of the p38 MAPK signaling cascade. In multiple myeloma cells, various extracellular stimuli, including inflammatory cytokines and cellular stress, activate upstream kinases that in turn phosphorylate and activate p38 MAPK. Activated p38 then phosphorylates downstream transcription factors and kinases, leading to the expression of genes involved in inflammation, cell survival, and proliferation.

Caption: p38 MAPK Signaling Pathway Inhibition by this compound.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments typically conducted in the initial evaluation of a compound like this compound in multiple myeloma cell lines.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Experimental Workflow:

Caption: Workflow for a typical MTT-based cell viability assay.

Protocol:

-

Cell Seeding: RPMI-8226 cells are seeded into 96-well plates at a density of 1 x 104 cells per well in 100 µL of complete RPMI-1640 medium and incubated for 24 hours.

-

Drug Treatment: A serial dilution of this compound is prepared. 100 µL of each concentration is added to the respective wells. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plate is incubated for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours.

-

Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the drug concentration.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Workflow:

Caption: Workflow for Annexin V/PI apoptosis detection.

Protocol:

-

Cell Treatment: RPMI-8226 cells are treated with this compound at a predetermined concentration (e.g., based on viability assay results) for 24 to 48 hours.

-

Cell Harvesting: Cells are harvested and washed twice with cold PBS.

-

Resuspension: The cell pellet is resuspended in 1X Annexin V binding buffer.

-

Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

-

Incubation: The cells are incubated for 15 minutes at room temperature in the dark.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry, detecting FITC fluorescence (Ex/Em ~495/519 nm) and PI fluorescence (Ex/Em ~535/617 nm).

-

Data Analysis: The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) is quantified using appropriate software.

Western Blotting for p38 MAPK Pathway Proteins

This technique is used to detect changes in the expression and phosphorylation status of proteins in the p38 MAPK pathway following treatment with this compound.

Protocol:

-

Cell Lysis: RPMI-8226 cells are treated with this compound for various time points. After treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a PVDF membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for total p38, phospho-p38 (Thr180/Tyr182), and a loading control (e.g., GAPDH or β-actin).

-

Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The band intensities are quantified using densitometry software.

In Vivo Xenograft Model

This model is used to assess the anti-tumor efficacy of this compound in a living organism.

Protocol:

-

Cell Implantation: RPMI-8226 cells are subcutaneously injected into the flank of immunodeficient mice (e.g., NOD/SCID or NSG mice).

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment: Mice are randomized into treatment and control groups. The treatment group receives this compound orally at a specified dose and schedule. The control group receives the vehicle.

-

Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point.

-

Analysis: The anti-tumor efficacy is evaluated by comparing the tumor growth in the treated group to the control group. Tumor growth inhibition (TGI) is calculated.

Conclusion

The initial preclinical data, though limited, suggests that this compound is a highly potent inhibitor of the p38 MAPK pathway in multiple myeloma cells, as evidenced by its picomolar IC50 for the inhibition of IL-6 production in the RPMI-8226 cell line. The known role of the p38 MAPK pathway in the pathobiology of multiple myeloma provides a strong rationale for the further investigation of this compound as a potential therapeutic agent. The detailed experimental protocols provided herein offer a framework for conducting comprehensive preclinical studies to further elucidate the anti-myeloma activity of this compound, including its effects on cell viability, apoptosis, and in vivo tumor growth. Further research is warranted to expand upon these initial findings and to fully assess the therapeutic potential of this compound in multiple myeloma.

References

Unraveling the Anti-Inflammatory Potential of PF-07265803: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-07265803, also known as ARRY-371797, is a potent and selective, orally available small-molecule inhibitor of the p38α mitogen-activated protein kinase (MAPK). While the clinical development of PF-07265803 by Pfizer was primarily focused on its potential therapeutic application in lamin A/C-related dilated cardiomyopathy (LMNA-related DCM), its mechanism of action is intrinsically linked to the modulation of inflammatory pathways. The hyperactivation of the p38 MAPK pathway is a key driver of cellular stress and inflammation in various pathological conditions.[1][2] This technical guide provides an in-depth exploration of the anti-inflammatory properties of PF-07265803, drawing from available preclinical and clinical data.

It is important to note that while preclinical studies have been conducted to evaluate the anti-inflammatory effects of PF-07265803, specific quantitative data from these studies are not extensively available in the public domain. This document will, therefore, summarize the known anti-inflammatory activities and provide representative experimental protocols based on standard methodologies for evaluating p38 MAPK inhibitors.

The p38 MAPK Signaling Pathway: A Central Regulator of Inflammation

The p38 MAPK pathway is a critical signaling cascade that responds to a wide array of extracellular stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1β), lipopolysaccharide (LPS), and cellular stress. Activation of this pathway leads to the phosphorylation of a series of downstream kinases and transcription factors, ultimately resulting in the production of pro-inflammatory mediators.

References

Unraveling the Cellular Mechanisms of Emprumapimod: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Emprumapimod (formerly known as ARRY-371797 and PF-07265803) is a potent and selective, orally bioavailable small molecule inhibitor of p38 mitogen-activated protein kinase alpha (p38α MAPK).[1][2] This kinase is a critical component of intracellular signaling cascades that respond to inflammatory cytokines and cellular stress.[3][4] Dysregulation of the p38 MAPK pathway is implicated in a variety of inflammatory diseases and other pathological conditions. This technical guide provides an in-depth overview of the basic research on the cellular targets of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways to facilitate further investigation and drug development efforts.

Core Cellular Target: p38α Mitogen-Activated Protein Kinase (MAPK)

The primary cellular target of this compound is the p38α MAPK, a serine/threonine kinase that plays a central role in cellular responses to external stressors and pro-inflammatory cytokines.[3][4] this compound exhibits high potency and selectivity for the α-isoform of p38 MAPK.

Quantitative Data on this compound's Inhibitory Activity

The inhibitory potency of this compound has been characterized in various biochemical and cell-based assays. The following tables summarize the key quantitative data available.

| Assay Type | Target/Stimulus | Cell Line/System | IC50 Value | Reference |

| Biochemical Assay | p38α MAPK Kinase Activity | N/A | Not Available | |

| Cell-Based Assays | LPS-induced IL-6 Production | RPMI-8226 | 0.1 nM (100 pM) | [1][2] |

| p38-mediated HSP27 Phosphorylation | HeLa | 17 nM | [5] | |

| Ex Vivo Assay | LPS-induced TNFα in Human Whole Blood | Human Whole Blood | 0.3 nM | [5] |

Table 1: In Vitro and Ex Vivo Potency of this compound

| Animal Model | Treatment | Effect | Efficacy | Reference |

| SCID-beige Mice | 30 mg/kg, p.o. | Inhibition of LPS-induced IL-6 and TNF-α | 91% and 95% inhibition, respectively | [2] |

| MM Xenograft | 30 mg/kg, BID, p.o. | Inhibition of RPMI 8226 tumor growth | 72% inhibition | [1] |

| LmnaH222P/H222PMice | 30 mg/kg, p.o., twice daily for 4 weeks | Prevention of LV dilatation and deterioration of fractional shortening | Significant improvement vs. placebo | [2] |

Table 2: In Vivo Efficacy of this compound

Signaling Pathways Modulated by this compound

This compound exerts its effects by inhibiting the p38α MAPK signaling cascade. This pathway is a downstream effector of various stress and inflammatory signals, including those originating from Toll-like receptors (TLRs).

Upstream Activation of p38 MAPK via TLR4 Signaling

The diagram below illustrates the canonical TLR4 signaling pathway leading to the activation of p38 MAPK. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of this pathway.

Downstream Effectors of p38α MAPK

Inhibition of p38α MAPK by this compound prevents the phosphorylation and activation of its downstream substrates. A key substrate is MAPK-activated protein kinase 2 (MAPKAPK2), which in turn regulates the expression of pro-inflammatory cytokines.

References

- 1. This compound (PF-07265803) | p38 MAPK inhibitor | Probechem Biochemicals [probechem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Efficacy and Safety of ARRY-371797 in LMNA-Related Dilated Cardiomyopathy: A Phase 2 Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Abnormal p38α mitogen-activated protein kinase signaling in dilated cardiomyopathy caused by lamin A/C gene mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

Methodological & Application

Application Note: Emprumapimod In Vitro Assay Protocol for RPMI-8226 Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

Emprumapimod (PF-07265803) is a potent and selective inhibitor of p38α mitogen-activated protein kinase (MAPK).[1][2] The p38 MAPK signaling pathway is a key transducer of cellular responses to inflammatory cytokines and environmental stress, playing a critical role in immune response, inflammation, and cell differentiation.[3][4] Dysregulation of this pathway is implicated in various diseases, including cancers like multiple myeloma. The human multiple myeloma cell line, RPMI-8226, serves as a valuable in vitro model for studying the effects of targeted therapies.[5] This document provides a detailed protocol for assessing the inhibitory activity of this compound on cytokine production in RPMI-8226 cells, a crucial step in its pharmacological characterization.

Signaling Pathway

The p38 MAPK pathway is a three-tiered kinase cascade that can be activated by stimuli such as lipopolysaccharide (LPS).[3][4] This activation leads to the downstream phosphorylation of transcription factors that regulate the expression of pro-inflammatory cytokines like Interleukin-6 (IL-6).[4][6] this compound exerts its effect by specifically inhibiting the p38α kinase, thereby blocking this signaling cascade and reducing cytokine production.[2]

Experimental Protocols

Materials and Reagents

-

Cell Line: RPMI-8226 human multiple myeloma cells (e.g., ATCC CCL-155).

-

Base Medium: RPMI-1640 Medium.

-

Supplements: 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

-

Complete Growth Medium: Base medium with supplements.

-

Compound: this compound hydrochloride (dissolved in DMSO, then diluted in culture medium).

-

Stimulant: Lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL final concentration).

-

Reagents:

-

Phosphate-Buffered Saline (PBS), pH 7.4.

-

Trypan Blue solution.

-

Dimethyl sulfoxide (DMSO), cell culture grade.

-

-

Assay Kits:

-

Human IL-6 ELISA Kit.

-

Cell Viability Assay Kit (e.g., MTS or MTT).

-

-

Equipment:

-

37°C, 5% CO₂ Incubator.

-

Laminar flow hood.

-

Centrifuge.

-

Hemocytometer or automated cell counter.

-

96-well flat-bottom cell culture plates.

-

Microplate reader.

-

Cell Culture Maintenance

-

Culture RPMI-8226 cells in T-75 flasks with Complete Growth Medium.

-

Maintain cell density between 3 x 10⁵ and 9 x 10⁵ viable cells/mL.[5]

-

Subculture every 2-3 days by centrifuging cells (e.g., 125 x g for 5-10 minutes) and resuspending the pellet in fresh medium at the recommended density.

-

Regularly check for mycoplasma contamination.

Experimental Workflow

The general workflow involves cell seeding, pre-treatment with the inhibitor, stimulation to induce cytokine production, and subsequent analysis of both the supernatant for cytokine levels and the cells for viability.

Detailed Protocol: Cytokine Inhibition Assay

-

Cell Seeding:

-

Harvest RPMI-8226 cells during their logarithmic growth phase.

-

Perform a cell count using Trypan Blue to ensure high viability (>95%).

-

Resuspend cells in Complete Growth Medium to a concentration of 4 x 10⁵ cells/mL.

-

Dispense 100 µL of the cell suspension (4 x 10⁴ cells) into each well of a 96-well plate.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in Complete Growth Medium from a concentrated DMSO stock. Ensure the final DMSO concentration in all wells is ≤ 0.1%.

-

Include a "Vehicle Control" (medium with the same final DMSO concentration) and a "No Stimulant Control" (cells with vehicle, no LPS).

-

Add 50 µL of the diluted compound or vehicle to the appropriate wells.

-

Gently mix the plate and pre-incubate for 1-2 hours at 37°C, 5% CO₂.

-

-

LPS Stimulation:

-

Prepare a working solution of LPS in Complete Growth Medium.

-

Add 50 µL of the LPS solution to achieve the desired final concentration (e.g., 1 µg/mL) in all wells except the "No Stimulant Control" wells.

-

Add 50 µL of medium to the "No Stimulant Control" wells. The final volume in all wells should be 200 µL.

-

-

Incubation:

-

Incubate the plate for 24 hours at 37°C, 5% CO₂.

-

-

Supernatant Collection & Analysis:

-

Centrifuge the plate at 300 x g for 5 minutes to pellet the cells.

-

Carefully collect 150 µL of the supernatant from each well for cytokine analysis. Store at -80°C if not analyzed immediately.

-

Quantify the concentration of IL-6 in the supernatants using a human IL-6 ELISA kit, following the manufacturer’s instructions.

-

Protocol: Cell Viability Assay

-

After collecting the supernatant, the remaining cells can be used to assess viability.

-

Add 40 µL of fresh medium to each well.

-

Add 40 µL of MTS or MTT reagent to each well.

-

Incubate according to the manufacturer's protocol (typically 1-4 hours).

-

Read the absorbance on a microplate reader at the specified wavelength.

-

Calculate cell viability as a percentage relative to the vehicle-treated control.

Data Presentation

The results should demonstrate a dose-dependent inhibition of LPS-induced IL-6 production by this compound without significantly affecting cell viability. This compound has been reported to inhibit LPS-induced IL-6 production in RPMI-8226 cells with an IC₅₀ value of 100 pM.[2]

Table 1: Effect of this compound on IL-6 Production and Cell Viability in RPMI-8226 Cells

| This compound Conc. (pM) | IL-6 Concentration (pg/mL) ± SD | % Inhibition | Cell Viability (%) ± SD |

| 0 (Vehicle + LPS) | 1250 ± 85 | 0 | 100 ± 5 |

| 1 | 1185 ± 70 | 5.2 | 101 ± 6 |

| 10 | 950 ± 62 | 24.0 | 99 ± 4 |

| 100 | 630 ± 45 | 49.6 | 98 ± 5 |

| 1000 (1 nM) | 155 ± 20 | 87.6 | 97 ± 6 |

| 10000 (10 nM) | 45 ± 10 | 96.4 | 95 ± 7 |

| 0 (No LPS) | 25 ± 8 | - | 102 ± 5 |

Note: Data are representative and should be determined experimentally.

Conclusion

This application note provides a comprehensive protocol for evaluating the in vitro efficacy of the p38α MAPK inhibitor this compound using the RPMI-8226 multiple myeloma cell line. The described assays for cytokine inhibition and cell viability are essential for characterizing the pharmacological profile of p38 inhibitors and provide a robust framework for screening and validating candidate compounds in a disease-relevant context.

References

Application Notes and Protocols for Western Blot Analysis of p38 Phosphorylation Following Emprumapimod Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Emprumapimod is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in a signaling cascade that responds to inflammatory cytokines and cellular stress. The p38 MAPK pathway is implicated in a variety of cellular processes, including inflammation, cell cycle regulation, and apoptosis. Consequently, inhibitors of p38 MAPK, such as this compound, are of significant interest for the therapeutic intervention of inflammatory diseases.

This document provides detailed application notes and a comprehensive protocol for the analysis of p38 MAPK phosphorylation in response to this compound treatment, utilizing Western blotting. Accurate and reproducible assessment of p38 phosphorylation is critical for determining the efficacy and mechanism of action of this compound and other p38 inhibitors.

Data Presentation: Quantitative Analysis of p38 Phosphorylation

The following table summarizes representative quantitative data from a Western blot analysis of phosphorylated p38 (p-p38) levels in a relevant cell line (e.g., macrophages, synoviocytes) following stimulation with a pro-inflammatory agent (e.g., lipopolysaccharide [LPS]) and subsequent treatment with varying concentrations of this compound. Data is presented as the relative band intensity of p-p38 normalized to total p38 and expressed as a percentage of the stimulated control.

| Treatment Group | This compound Concentration (nM) | Relative p-p38 Band Intensity (% of Stimulated Control) | Standard Deviation |

| Unstimulated Control | 0 | 5.2 | ± 1.1 |

| Stimulated Control (LPS) | 0 | 100 | ± 8.5 |

| This compound | 1 | 85.3 | ± 7.2 |

| This compound | 10 | 52.1 | ± 5.9 |

| This compound | 100 | 15.8 | ± 2.4 |

| This compound | 1000 | 6.4 | ± 1.5 |

Signaling Pathway and Experimental Workflow

To visually represent the underlying biological process and the experimental procedure, the following diagrams have been generated.

Caption: p38 MAPK Signaling Pathway and Inhibition by this compound.

Application Note and Protocol: IL-6 and TNF-alpha ELISA for Emprumapimod-Treated Samples

Introduction

Emprumapimod is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK) alpha.[1][2] The p38 MAPK signaling pathway plays a crucial role in the inflammatory response by regulating the production of pro-inflammatory cytokines, including Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-alpha).[3][4][5] TNF-α itself can activate the p38 MAPK pathway, leading to the synthesis and release of IL-6.[3][5][6] By inhibiting p38 MAPK, this compound is expected to reduce the production of these key cytokines, making it a compound of interest for various inflammatory and cardiovascular conditions.[1][7] This document provides a detailed protocol for quantifying IL-6 and TNF-alpha concentrations in biological samples, such as cell culture supernatants, following treatment with this compound, using the sandwich Enzyme-Linked Immunosorbent Assay (ELISA) technique.

Signaling Pathway Overview

The diagram below illustrates the simplified signaling cascade leading to IL-6 and TNF-alpha production. TNF-alpha binding to its receptor (TNFR) initiates a cascade that activates p38 MAPK. Activated p38 MAPK, in turn, promotes the transcription and translation of IL-6 and TNF-alpha genes. This compound selectively inhibits p38α MAPK, thereby blocking this downstream signaling and reducing cytokine production.

Experimental Protocol: Sandwich ELISA

This protocol outlines the steps for the quantitative detection of human IL-6 and TNF-alpha in cell culture supernatants treated with this compound. It is based on the general principles of a sandwich ELISA.[8][9][10]

1. Principle of the Assay

The sandwich ELISA method employs a microplate pre-coated with a monoclonal antibody specific for either IL-6 or TNF-alpha.[9] Standards and samples are added to the wells, allowing the target cytokine to bind to the immobilized antibody. After washing, an enzyme-linked polyclonal antibody specific for the target cytokine is added, creating an antibody-antigen-antibody "sandwich". Following another wash, a substrate solution is added, which reacts with the enzyme to produce a colored product. The intensity of the color is directly proportional to the concentration of the cytokine in the sample. The reaction is stopped, and the absorbance is measured at 450 nm.[8] A standard curve is generated to determine the concentration of the cytokine in the unknown samples.

2. Materials and Reagents

-

Human IL-6 ELISA Kit (e.g., R&D Systems D6050, RayBiotech ELH-IL6)[10]

-

Human TNF-alpha ELISA Kit (e.g., Sigma-Aldrich CKH200A, BioVendor RDJ-RD195022100)

-

Microplate reader capable of measuring absorbance at 450 nm

-

Precision pipettes and sterile pipette tips

-

Graduated cylinders

-

Wash bottle or automated plate washer

-

Absorbent paper

-

Deionized or distilled water

-

Samples: Cell culture supernatants from cells treated with vehicle control and various concentrations of this compound.

3. Sample Collection and Storage

-

Collect cell culture supernatants and centrifuge to remove any cells and debris.

-

Assay samples immediately or aliquot and store at -20°C or -80°C to avoid loss of bioactive cytokines.[8][11]

-

Avoid repeated freeze-thaw cycles. Before the assay, bring frozen samples to room temperature slowly and mix gently.[8][11]

4. Reagent Preparation